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Introduction

Antitumor agent-86 (ATA-86) is a novel, potent, and selective small molecule inhibitor

targeting a key driver of oncogenesis and therapeutic resistance. This document provides a

comprehensive overview of the target identification, validation, and mechanism of action for

ATA-86. The data presented herein supports its development as a promising therapeutic agent

for a defined patient population with high unmet medical need. The primary molecular target of

ATA-86 has been identified as the C797S mutant of the Epidermal Growth Factor Receptor

(EGFR). This mutation is a known mechanism of resistance to third-generation EGFR tyrosine

kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Data Presentation
The following tables summarize the key quantitative data from preclinical studies of ATA-86.

Table 1: Kinase Inhibitory Activity of ATA-86
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Kinase Target IC₅₀ (nM)

EGFR (C797S mutant) 15.2

EGFR (wild-type) > 5,000

VEGFR2 > 10,000

FGFR1 > 10,000

PDGFRβ > 10,000

Table 2: Cellular Activity of ATA-86 in Engineered Cell Lines

Cell Line EGFR Status IC₅₀ (nM)

Ba/F3 EGFR C797S C797S Mutant 25.8

Ba/F3 EGFR WT Wild-Type > 7,500

NCI-H1975 L858R/T790M > 6,000

Table 3: In Vivo Efficacy of ATA-86 in a Xenograft Model

Treatment Group
Dose (mg/kg, oral, once
daily)

Tumor Growth Inhibition
(%)

Vehicle - 0

ATA-86 10 45

ATA-86 30 88

Osimertinib 25 5

Experimental Protocols
Kinase Inhibition Assay

Principle: A biochemical assay was used to determine the 50% inhibitory concentration (IC₅₀)

of ATA-86 against a panel of recombinant kinases.
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Method: The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was

employed. Briefly, a GFP-tagged kinase, a fluorescently labeled ATP competitive ligand

(tracer), and a europium-labeled anti-tag antibody were incubated with varying

concentrations of ATA-86. The binding of the tracer to the kinase results in a high FRET

signal. Displacement of the tracer by ATA-86 leads to a decrease in the FRET signal. The

signal was measured on a microplate reader, and IC₅₀ values were calculated using a four-

parameter logistic model.

Cellular Proliferation Assay

Principle: The impact of ATA-86 on the proliferation of engineered Ba/F3 cells expressing

either wild-type or C797S mutant EGFR was assessed.

Method: Ba/F3 cells were seeded in 96-well plates and treated with a serial dilution of ATA-

86 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell

Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active

cells. Luminescence was recorded, and IC₅₀ values were determined by non-linear

regression analysis.

In Vivo Xenograft Study

Principle: To evaluate the in vivo antitumor activity of ATA-86, a patient-derived xenograft

(PDX) model harboring the EGFR C797S mutation was utilized.

Method: Female athymic nude mice were subcutaneously implanted with tumor fragments.

Once tumors reached an average volume of 150-200 mm³, mice were randomized into

treatment groups. ATA-86 was administered orally once daily. Tumor volume was measured

twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the

end of the study. All animal procedures were conducted in accordance with institutional

guidelines.
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Caption: Workflow for the identification of ATA-86 as a selective inhibitor.
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EGFR Signaling Pathway and ATA-86 Inhibition
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Caption: ATA-86 inhibits the EGFR C797S signaling pathway.
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Logical Framework for Target Validation

Hypothesis:
ATA-86 inhibits EGFR C797S

Biochemical Evidence:
Potent inhibition of

recombinant EGFR C797S kinase

Cellular Evidence:
Selective inhibition of

EGFR C797S-driven cell proliferation

In Vivo Evidence:
Tumor growth inhibition in

EGFR C797S xenograft model

Conclusion:
EGFR C797S is the

validated target of ATA-86

Click to download full resolution via product page

Caption: Evidence supporting the validation of EGFR C797S as the target of ATA-86.

To cite this document: BenchChem. [Target Identification and Validation of Antitumor Agent-
86: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405880#antitumor-agent-86-target-identification-
and-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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